Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
CAS No.:
Cat. No.: VC13659697
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N6O |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | pyrazin-2-yl-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone |
| Standard InChI | InChI=1S/C18H22N6O/c25-16(15-14-19-8-9-20-15)23-10-2-18(3-11-23)4-12-24(13-5-18)17-21-6-1-7-22-17/h1,6-9,14H,2-5,10-13H2 |
| Standard InChI Key | QSBBZXNSQLDODZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)C4=NC=CC=N4 |
| Canonical SMILES | C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)C4=NC=CC=N4 |
Introduction
Chemical Structure and Nomenclature
The compound features a 3,9-diazaspiro[5.5]undecane core, a bicyclic system where two nitrogen atoms occupy positions 3 and 9 of the spiro-fused rings. The pyrazin-2-yl and pyrimidin-2-yl substituents are attached via methanone linkages, conferring distinct electronic and steric properties. The IUPAC name reflects this arrangement:
-
Spiro core: 3,9-diazaspiro[5.5]undecane
-
Substituents: Pyrazin-2-yl (position 3) and pyrimidin-2-yl (position 9) groups connected via methanone bridges.
This architecture enhances metabolic stability and target selectivity compared to linear analogues, as spirocyclic systems reduce conformational flexibility and improve binding pocket compatibility .
| Reaction Step | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Spiro core formation | 60–70 | Grubbs catalyst, 80°C | |
| N-alkylation with pyrimidine | 50–55 | K2CO3, DMF, 60°C | |
| Methanone coupling | 65–75 | CDI, THF, rt |
Pharmacological Properties
Spirocyclic compounds with diaza cores are frequently explored for cardiovascular and central nervous system (CNS) applications. Structural analogs from the European Patent Office (EPO) database highlight:
Cardiovascular Activity
Compounds like (R)-5-(1-Hydroxy-2-(2-(5-(methylsulfonyl)pyridin-2-yl)-2,8-diazaspiro[4.5]decan-8-yl)ethyl)-4-methylisobenzofuran-1(3H)-one demonstrate:
-
Antihypertensive effects: Via antagonism of angiotensin II receptors .
-
Heart failure mitigation: By modulating β-adrenergic signaling pathways .
The target compound’s pyrimidine and pyrazine moieties may enhance affinity for similar targets due to hydrogen-bonding interactions with catalytic residues.
Metabolic Stability
Spirocyclic frameworks resist cytochrome P450-mediated oxidation, prolonging half-life. For example, analogs with [4.5] spiro cores exhibit t₁/₂ > 6 hours in human liver microsomes, compared to t₁/₂ < 2 hours for linear counterparts .
Structure-Activity Relationships (SAR)
Key structural determinants of biological activity include:
Spiro Ring Size
-
[5.5] vs. [4.5] cores: Larger spiro systems (e.g., [5.5]) improve solubility (log P ≈ 2.1) but may reduce BBB penetration compared to [4.5] analogs (log P ≈ 3.5) .
-
Nitrogen positioning: 3,9-Diaza substitution optimizes hydrogen bonding with serine/threonine kinases .
Heterocyclic Substituents
-
Pyrazin-2-yl: Enhances π-π stacking in hydrophobic pockets.
-
Pyrimidin-2-yl: Facilitates polar interactions with aspartate/glutamate residues .
Table 2: Comparative Activity of Spiro Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume